molecular formula C6H12OS B1618458 2,6-Dimethyl-1,4-oxathiane CAS No. 71172-25-3

2,6-Dimethyl-1,4-oxathiane

Cat. No.: B1618458
CAS No.: 71172-25-3
M. Wt: 132.23 g/mol
InChI Key: OIMWMHIYQYGHIM-UHFFFAOYSA-N
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Description

Significance of 1,4-Oxathiane (B103149) Heterocycles in Contemporary Chemical Sciences

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and vital class of organic compounds. ijnrd.orgopenmedicinalchemistryjournal.com Among these, six-membered rings incorporating both an oxygen and a sulfur atom, known as oxathianes, have garnered considerable attention. Specifically, the 1,4-oxathiane scaffold, where the heteroatoms are positioned opposite each other, is a valued core structure in diverse areas of chemical science. mdpi.com

In medicinal chemistry, heterocyclic scaffolds are central to modern drug design, with over 85% of biologically active entities containing such a ring system. nih.gov The 1,4-oxathiane ring is considered a "privileged structure" as its derivatives have shown a wide array of biological activities, including potential antitumor, antibacterial, and antifungal properties. researchgate.net The inclusion of the 1,4-oxathiane moiety can modify physicochemical properties like solubility, lipophilicity, and polarity, which is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.gov For instance, the 1,4-oxathiin-4,4-dioxide skeleton, a related unsaturated structure, is the foundation for a family of commercial fungicides. mdpi.com Furthermore, 1,4-oxathiane derivatives have been synthesized and investigated for applications such as estrogen receptor modulators and for potential antiviral activity. mdpi.com

Beyond pharmaceuticals, 1,4-oxathiane derivatives are significant in materials science. The unique structural and electronic properties imparted by the sulfur and oxygen atoms make them valuable building blocks for specialty polymers and other advanced materials. chemimpex.com For example, 1,4-oxathiane has been utilized in studies on the growth of zinc oxide (ZnO) nanowires. chemicalbook.comsigmaaldrich.com The dioxide derivative, 4,4-Dioxo-1,4-oxathiane, is noted for its stability and reactivity, serving as an intermediate in the synthesis of specialty chemicals and polymers, enhancing properties like durability. chemimpex.com The continual development of synthetic methodologies, including metal-catalyzed reactions, provides chemists with rapid access to a wide variety of functionalized heterocycles, ensuring that the exploration of 1,4-oxathianes will continue to expand the available chemical space for new discoveries. nih.gov

Scope and Foundational Research Perspectives on 2,6-Dimethyl-1,4-oxathiane

This compound is a specific derivative of the 1,4-oxathiane heterocyclic system, featuring methyl groups at the C-2 and C-6 positions. Foundational research on this compound and its analogs focuses on its synthesis, stereochemistry, conformational analysis, and potential applications stemming from its unique structure.

The synthesis of 1,4-oxathianes can be achieved through various routes. A common historical method involves the reaction of bis(hydroxyethyl) sulfide (B99878) with an acid catalyst to induce dehydration and cyclization. wikipedia.org A related approach for substituted derivatives involves the condensation of a β-mercaptoalkanol with an aldehyde or ketone. clockss.orgacs.org For this compound specifically, this would conceptually involve the cyclization of a precursor like 2-mercapto-2'-hydroxy-dipropyl ether or a related structure.

Research has also extended to derivatives of this compound. For example, organophosphorus derivatives of p-thioxane and 2,6-dimethyl-p-thioxane (an older name for 1,4-oxathiane) have been synthesized and investigated for their insecticidal and acaricidal activity. acs.org Such studies highlight the potential for this heterocyclic core to serve as a scaffold for developing new agrochemicals.

The characterization of this compound and its isomers relies on a combination of chromatographic and spectroscopic methods. Gas chromatography coupled with mass spectrometry (GC-MS) is essential for separation and identification.

Table 1: General Physicochemical and Spectroscopic Data for Substituted 1,4-Oxathianes This table provides representative data for the parent 1,4-oxathiane and a related dimethylated isomer to illustrate the type of data used in characterization.

PropertyValue (Compound)Reference
Molecular Formula C₆H₁₂OS chemsynthesis.com
Molecular Weight 132.227 g/mol chemsynthesis.com
Boiling Point 147 °C (for 1,4-Oxathiane) chemicalbook.comwikipedia.org
Density 1.114 g/mL at 25 °C (for 1,4-Oxathiane) chemicalbook.com
¹³C-NMR Chemical Shifts (ppm in CDCl₃) C-2/6: 69.8, C-3/5: 26.6 (for 1,4-Oxathiane 4,4-dioxide) cdnsciencepub.com
¹H-NMR Chemical Shifts (ppm in CDCl₃) C-2/6 H: 4.09, C-3/5 H: 3.12 (for 1,4-Oxathiane 4,4-dioxide) cdnsciencepub.com
Mass Spectrum (EI, m/z) Key fragments at 103, 60, 45, 43 (for cis-4,6-dimethyl-1,3-oxathiane) nist.gov

Note: Spectroscopic data for the specific this compound isomer is not widely published; the table shows data for the parent ring and a related positional isomer to demonstrate typical values.

Future research on this compound will likely focus on the stereoselective synthesis of its different isomers (cis and trans) to allow for a more detailed investigation of their individual properties. The exploration of its biological activity and potential applications in materials science remains a promising avenue for further study. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71172-25-3

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2,6-dimethyl-1,4-oxathiane

InChI

InChI=1S/C6H12OS/c1-5-3-8-4-6(2)7-5/h5-6H,3-4H2,1-2H3

InChI Key

OIMWMHIYQYGHIM-UHFFFAOYSA-N

SMILES

CC1CSCC(O1)C

Canonical SMILES

CC1CSCC(O1)C

Other CAS No.

71172-25-3

Origin of Product

United States

Spectroscopic and Computational Characterization of 2,6 Dimethyl 1,4 Oxathiane

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of compounds like 2,6-Dimethyl-1,4-oxathiane. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to their spatial arrangement and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information. The 1,4-oxathiane (B103149) ring typically adopts a chair conformation to minimize steric strain. The methyl groups at the C2 and C6 positions can exist in either axial or equatorial orientations, leading to the possibility of cis and trans isomers.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the heterocyclic ring are particularly informative. The protons at C2 and C6 would appear as multiplets, with their chemical shifts influenced by the neighboring heteroatoms and the methyl substituents. The protons on the methyl groups would likely appear as doublets. The coupling constants between adjacent protons can help to determine their dihedral angles and thus the conformation of the ring. For instance, a large coupling constant between two vicinal protons typically indicates a diaxial relationship.

The ¹³C NMR spectrum would show distinct signals for the carbon atoms in the molecule. The chemical shifts of C2 and C6 would be deshielded due to the adjacent oxygen and sulfur atoms and the methyl groups. The chemical shifts of the methyl carbons would also be characteristic. The symmetry of the molecule would be reflected in the number of unique carbon signals. For example, the cis isomer, possessing a plane of symmetry, would show fewer signals than the trans isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and specific isomer.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2/H63.8 - 4.2-
H3/H5 (axial)2.5 - 2.8-
H3/H5 (equatorial)2.8 - 3.1-
CH₃1.2 - 1.520 - 25
C2/C6-75 - 80
C3/C5-30 - 35

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. For this compound, the IR and Raman spectra would be characterized by vibrations of the C-H, C-O, and C-S bonds.

The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected to appear in the region of 2850-3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would likely be observed in the 1050-1150 cm⁻¹ region, which is characteristic for saturated ethers. The C-S stretching vibrations are typically weaker and appear in the fingerprint region, around 600-800 cm⁻¹. The presence of these characteristic bands would confirm the presence of the key functional groups within the this compound structure.

Analysis of the vibrational spectra of the parent 1,4-oxathiane shows characteristic peaks that would be expected to shift upon methylation. For instance, the introduction of methyl groups would introduce new C-H bending and stretching modes.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H Stretch (methyl & methylene)2850 - 3000
C-H Bend (methyl & methylene)1350 - 1470
C-O-C Stretch1050 - 1150
C-S Stretch600 - 800

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the C-C bond adjacent to the heteroatoms (α-cleavage) is a common fragmentation pathway for ethers and thioethers. This could lead to the loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•). Another likely fragmentation would involve the cleavage of the heterocyclic ring. Based on the mass spectrum of the parent 1,4-oxathiane, which shows a prominent peak at m/z 60 corresponding to [C₂H₄S]⁺•, a similar fragmentation pattern can be anticipated for the dimethyl derivative. The fragmentation would also likely involve the loss of formaldehyde (B43269) (CH₂O) or thioformaldehyde (B1214467) (CH₂S).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
132[M]⁺
117[M - CH₃]⁺
103[M - C₂H₅]⁺
74[C₃H₆S]⁺•
58[C₂H₄O]⁺•

Based on these related structures, it is highly probable that this compound also crystallizes in a chair conformation. The precise bond lengths, bond angles, and torsional angles would be determined by the specific isomer (cis or trans) and the packing forces within the crystal lattice. For the cis isomer, a conformation with both methyl groups in equatorial positions would likely be favored to minimize steric hindrance. For the trans isomer, a chair conformation with one equatorial and one axial methyl group would be expected.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides a powerful complement to experimental techniques, allowing for the theoretical investigation of molecular properties and structures.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies can be employed to predict the optimized geometry, relative energies of different conformers, and spectroscopic properties of this compound.

DFT calculations could be used to determine the most stable conformation of the cis and trans isomers. By calculating the energies of various possible conformations (e.g., chair, boat, twist-boat), the global minimum energy structure can be identified. Such calculations have been successfully applied to related 1,4-oxathiane derivatives and other heterocyclic systems. For example, DFT studies on 2,6-disubstituted-1,4-oxathiane 4,4-dioxides have been used to understand their stereochemistry.

Furthermore, DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters. These calculated values can then be compared with experimental data to confirm the structural assignment and to gain a deeper understanding of the relationship between structure and spectroscopic properties. For instance, the calculated vibrational frequencies can aid in the assignment of experimental IR and Raman bands.

Density Functional Theory (DFT) Studies

Electronic Structure and Bonding Analysis

The electronic structure of this compound is defined by the interplay of the electronegative oxygen and sulfur atoms within the saturated ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the bonding characteristics of such molecules.

A DFT analysis of the 1,4-oxathiane ring system reveals the key features of its electronic structure. The C-O and C-S bond lengths are influenced by the respective electronegativities of the heteroatoms. The C-O bonds are typically shorter and more polarized than the C-S bonds. The introduction of methyl groups at the 2 and 6 positions will have a minor inductive effect on the adjacent C-O and C-S bonds.

The bonding in this compound can be described in terms of localized molecular orbitals. The C-C, C-H, C-O, and C-S bonds are all sigma (σ) bonds, resulting from the overlap of hybrid orbitals. The oxygen and sulfur atoms also possess non-bonding lone pairs of electrons. The orientation of these lone pairs plays a crucial role in the molecule's conformational preferences and reactivity.

Table 1: Predicted Bond Lengths and Angles for cis-2,6-Dimethyl-1,4-oxathiane (Chair Conformation)
Bond/AnglePredicted Value
C-O Bond Length~1.42 Å
C-S Bond Length~1.82 Å
C-C Bond Length~1.54 Å
C-H Bond Length~1.09 Å
∠COC Angle~112°
∠CSC Angle~100°
∠CCO Angle~110°
∠CCS Angle~110°

Note: These values are estimations based on computational studies of related 1,4-oxathiane and cyclohexane (B81311) derivatives and may vary depending on the specific computational method and basis set used.

Conformational Energy Landscape and Ring Strain Calculations

Like cyclohexane, this compound can exist in several conformations, with the chair conformation being the most stable. The presence of the two heteroatoms and two methyl groups leads to a complex conformational landscape. The relative energies of the different conformers are determined by a combination of angle strain, torsional strain, and steric interactions.

The two methyl groups can be arranged in either a cis or trans relationship. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. For each of these isomers, multiple chair and boat conformations are possible.

In the chair conformation, the substituents can occupy either axial or equatorial positions. Generally, bulky substituents like methyl groups prefer to be in the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

For cis-2,6-dimethyl-1,4-oxathiane, the most stable conformation is predicted to be a chair form where both methyl groups are in equatorial positions. A ring flip would place both methyl groups in the less stable axial positions.

For trans-2,6-dimethyl-1,4-oxathiane, the most stable chair conformation will have one methyl group in an equatorial position and the other in an axial position. A ring flip would result in an isoenergetic conformation with the positions of the axial and equatorial methyl groups interchanged.

The energy difference between the various conformers can be calculated using computational methods. The ring strain of the 1,4-oxathiane ring is relatively low, similar to that of cyclohexane.

Table 2: Estimated Relative Conformational Energies for this compound Isomers
IsomerConformationRelative Energy (kcal/mol)
cisDiequatorial Chair0 (most stable)
cisDiaxial Chair~4-5
transAxial-Equatorial Chair~1.8
-Twist-Boat~5-6

Note: These are estimated values based on A-values for methylcyclohexane (B89554) and related heterocyclic systems.

Transition State Characterization and Reaction Mechanisms

The reactions of this compound are expected to be similar to those of other substituted 1,4-oxathianes and sulfides. The sulfur atom is a key reactive center, capable of undergoing oxidation to form the corresponding sulfoxide (B87167) and sulfone. The lone pairs on the sulfur atom make it nucleophilic.

Computational chemistry can be used to model the transition states of these reactions, providing insight into the reaction mechanisms and activation energies. For example, the oxidation of the sulfur atom by an oxidizing agent like hydrogen peroxide would proceed through a transition state where the oxygen atom of the peroxide is interacting with the sulfur atom of the oxathiane ring.

Another potential reaction is the S-alkylation, where the sulfur atom acts as a nucleophile to attack an alkyl halide. The transition state for this SN2 reaction can also be characterized computationally.

The presence of the methyl groups can influence the reactivity and regioselectivity of these reactions due to steric hindrance and electronic effects.

Table 3: Predicted Activation Energies for Selected Reactions of 1,4-Oxathiane Derivatives
ReactionPredicted Activation Energy (kcal/mol)
Sulfur Oxidation (to Sulfoxide)10-15
S-Alkylation (with CH₃I)15-20
Ring Inversion (Chair-to-Chair)~10

Note: These are generalized predictions for reactions involving 1,4-oxathiane systems and can vary based on the specific reactants and conditions.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict the spectroscopic parameters of this compound, which can then be compared with experimental data for structural verification.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be predicted with reasonable accuracy using DFT calculations. The chemical shifts of the protons and carbons in the ring are influenced by the electronegativity of the adjacent heteroatoms and the stereochemical environment. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to be deshielded and appear at a lower field compared to those adjacent to the sulfur atom (C3 and C5). The chemical shifts of the methyl protons and carbons will also be characteristic. The coupling constants between the protons can provide valuable information about the conformation of the ring.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. Characteristic peaks would include C-H stretching vibrations of the alkyl groups and the methylene groups in the ring, as well as C-O and C-S stretching vibrations.

Table 4: Predicted 1H and 13C NMR Chemical Shifts for cis-2,6-Dimethyl-1,4-oxathiane (Diequatorial Chair)
AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2/C6-H~3.8-4.2-
C3/C5-H (axial)~2.5-2.8-
C3/C5-H (equatorial)~2.8-3.1-
CH₃~1.2-1.4~20-25
C2/C6-~75-80
C3/C5-~30-35

Note: These are estimated values and are highly dependent on the solvent and the computational method used.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic interactions within a molecule. For this compound, NBO analysis can reveal important details about hyperconjugative interactions and lone pair delocalization.

The lone pairs on the oxygen and sulfur atoms can interact with the antibonding orbitals of adjacent bonds. For example, a lone pair on the oxygen atom can donate electron density into the antibonding σ(C-S) orbital, an interaction known as the anomeric effect in related systems. Similarly, lone pairs on the sulfur atom can interact with adjacent σ(C-O) and σ*(C-C) orbitals.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can provide insights into conformational changes, such as ring flipping, and the interactions of the molecule with its environment (e.g., a solvent).

An MD simulation of this compound in a solvent like water or chloroform (B151607) would show how the molecule samples different conformations and how the solvent molecules arrange themselves around the solute. This can be particularly useful for understanding how the solvent might influence the conformational equilibrium and reaction rates. The trajectory from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For a series of substituted 1,4-oxathianes, a QSAR model could be developed to predict their reactivity in a particular reaction, such as oxidation or binding to a biological target.

To build a QSAR model for the reactivity of this compound, one would first need a dataset of related 1,4-oxathiane derivatives with experimentally measured reactivity data. Then, a set of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the observed reactivity. Once a statistically robust model is developed, it can be used to predict the reactivity of new compounds, such as this compound, before they are synthesized and tested. This approach can be a valuable tool in the design of new molecules with desired properties.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethyl 1,4 Oxathiane

Oxidation Reactions at the Sulfur Center

The sulfur atom in 2,6-dimethyl-1,4-oxathiane is susceptible to oxidation, a common reaction for sulfides, leading to the formation of sulfoxides and sulfones. wikipedia.org This transformation significantly alters the electronic and steric properties of the molecule, influencing its subsequent reactivity and stereochemistry.

Formation of Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. acsgcipr.orgjchemrev.com For 1,4-oxathiane (B103149) and its derivatives, this process can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of sulfides include hydrogen peroxide, calcium hypochlorite, and sodium periodate (B1199274). wikipedia.orgorganic-chemistry.org

Further oxidation to the corresponding sulfone can be achieved by using stronger oxidizing agents or by adjusting the stoichiometry of the oxidant. organic-chemistry.org For instance, an excess of hydrogen peroxide, often in the presence of a catalyst, can facilitate the formation of the sulfone. organic-chemistry.org

Table 1: General Conditions for Sulfide (B99878) Oxidation

ProductOxidizing AgentTypical ConditionsSelectivity
Sulfoxide (B87167)Hydrogen PeroxideGlacial acetic acid, room temperatureHigh for sulfoxide
SulfoneHydrogen Peroxide (excess)With catalyst, elevated temperatureFavors sulfone
Sulfoxide/SulfoneCalcium HypochloriteVaries with conditionsMixture often obtained
Sulfoxide/SulfoneSodium PeriodateVaries with conditionsMixture often obtained

Diastereoselective Oxidation Pathways

The presence of two stereocenters at the C2 and C6 positions in this compound introduces the possibility of diastereoselectivity in its oxidation reactions. The oxidation of the sulfur atom creates a new stereocenter, leading to the formation of diastereomeric sulfoxides. The stereochemical outcome of the oxidation is influenced by the directing effects of the existing methyl groups and the nature of the oxidant.

Research on substituted 1,4-oxathianes has demonstrated the feasibility of achieving high diastereoselectivity. For example, the iron(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones has been shown to produce cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with greater than 98:2 diastereoselectivity. mdpi.comnih.gov While this example involves the formation of a sulfone during cyclization, it highlights that high stereocontrol is achievable within the 1,4-oxathiane ring system.

Furthermore, the synthesis of 2,5-disubstituted-1,4-oxathiane 4-oxides has been reported to proceed with modest stereocontrol. mdpi.com The directing influence of the substituents on the ring plays a crucial role in determining the facial selectivity of the oxidation at the sulfur atom. The approach of the oxidizing agent can be sterically hindered by one face of the molecule, leading to a preference for oxidation from the less hindered face. The choice of a bulky oxidizing agent can enhance this steric differentiation, potentially leading to higher diastereoselectivity.

Ring-Opening and Polymerization Reactions

The 1,4-oxathiane ring, although generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated. This reactivity can be exploited for the synthesis of linear polymers through ring-opening polymerization.

Mechanisms of Ring-Opening Processes in 1,4-Oxathianes

The ring-opening of cyclic ethers and sulfides can be initiated by various reagents, including strong acids, bases, and nucleophiles. For epoxides, which are three-membered cyclic ethers, ring-opening is a well-studied process that can occur under both acidic and basic conditions. libretexts.orgyoutube.comkhanacademy.orgyoutube.com In acid-catalyzed ring-opening, the oxygen atom is protonated, making the ring more susceptible to nucleophilic attack. khanacademy.orgyoutube.com Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the ring, leading to cleavage of a carbon-oxygen bond. youtube.comyoutube.com

While 1,4-oxathiane is a six-membered ring and therefore less strained than an epoxide, analogous ring-opening mechanisms can be envisioned. Base-induced ring-opening has been observed in derivatives of 1,4-oxathiin (B13834599), the unsaturated analog of 1,4-oxathiane. nih.gov The treatment of 1,4-oxathiins with a base can lead to the formation of acyclic breakdown products. nih.gov

Furthermore, the anion of 1,4-oxathiane S,S-dioxide has been shown to exist in equilibrium with a ring-opened vinyl sulfone alkoxide form, demonstrating a ring-chain tautomerism. researchgate.net This indicates that deprotonation alpha to the sulfone group can trigger a ring-opening event. This process can be influenced by the presence of nucleophiles that can trap the ring-opened species. researchgate.net

Anionic Ring-Opening Polymerization of this compound Analogues

Anionic ring-opening polymerization (AROP) is a powerful method for the synthesis of polymers from cyclic monomers. mdpi.com The process is typically initiated by a strong nucleophile, such as an organometallic species or a strong base, which attacks the monomer and opens the ring to form a propagating anionic species. This active center then continues to attack subsequent monomer units, leading to chain growth.

The polymerization of heterocyclic monomers, including cyclic ethers and sulfides, is a well-established field. wiley-vch.devot.pl For instance, the ring-opening polymerization of 1,4-oxathian-2-one (B8659966), a lactone analog of 1,4-oxathiane, has been successfully achieved using various organic catalysts. researchgate.net This demonstrates the potential for the 1,4-oxathiane ring system to undergo polymerization.

While specific studies on the anionic ring-opening polymerization of this compound are not prevalent in the literature, the general principles of AROP of cyclic ethers and sulfides suggest that it could be a viable process. The presence of the methyl groups at the C2 and C6 positions would likely influence the reactivity of the monomer and the properties of the resulting polymer.

Thermodynamic and Kinetic Considerations for Ring Opening

The feasibility of a ring-opening polymerization is governed by both thermodynamic and kinetic factors. wiley-vch.de The primary thermodynamic driving force for the polymerization of many cyclic monomers is the relief of ring strain. wiley-vch.delibretexts.org Ring strain arises from deviations from ideal bond angles, torsional strain from eclipsed conformations, and transannular interactions. nih.gov

The Gibbs free energy of polymerization (ΔG_p) must be negative for polymerization to be thermodynamically favorable. ΔG_p is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation ΔG_p = ΔH_p - TΔS_p. wiley-vch.de The conversion of a cyclic monomer to a linear polymer is typically accompanied by a decrease in entropy (negative ΔS_p) due to the loss of translational degrees of freedom. wiley-vch.de Therefore, the polymerization must be sufficiently exothermic (negative ΔH_p), which is often the case for strained rings, to overcome the unfavorable entropy change.

For monomers with low ring strain, the polymerization may be reversible, leading to an equilibrium between the monomer and the polymer. wiley-vch.de The kinetics of the ring-opening polymerization are influenced by the reactivity of the monomer, the initiator, and the propagating species, as well as the reaction conditions such as temperature and solvent. taylorfrancis.comacs.org

Nucleophilic and Electrophilic Substitution on the Oxathiane Ring

Substitution reactions on the carbon framework of the this compound ring are not as common as reactions involving the sulfur atom. However, under specific conditions, both nucleophilic and electrophilic substitution at the ring carbon atoms can be achieved.

Direct substitution on the carbon atoms of the 1,4-oxathiane ring typically requires harsh conditions or the presence of activating groups. While specific studies on this compound are limited, research on the parent 1,4-oxathiane provides insights into potential substitution patterns.

Electrophilic Substitution: Halogenation of 1,4-oxathiane has been reported. For instance, reaction with elemental chlorine at temperatures below 0 °C can lead to the formation of 3-chloro-1,4-oxathiane (B8601967). wikipedia.org At higher temperatures, further chlorination can occur, yielding di- and even tetrachlorinated products. wikipedia.org It is plausible that this compound would undergo similar reactions, with the methyl groups potentially influencing the regioselectivity of the substitution. The presence of the electron-donating methyl groups might activate the ring towards electrophilic attack, although steric hindrance could also play a significant role.

Another example of electrophilic substitution is the reaction of 1,4-oxathiane with hydrofluoric acid, which results in perfluoro-1,4-oxathiane. wikipedia.org This exhaustive fluorination replaces all hydrogen atoms on the carbon skeleton.

Nucleophilic Substitution: Nucleophilic substitution on the unsubstituted ring is less favorable due to the electron-rich nature of the carbon atoms adjacent to the heteroatoms. Such reactions would likely require the presence of a good leaving group on the ring, which is not inherent to the this compound structure.

The use of catalysts can facilitate substitution reactions on the oxathiane ring system, or more commonly, in its synthesis which dictates the substitution pattern. While direct catalytic substitution on a pre-formed this compound ring is not extensively documented, related catalytic processes in the formation of substituted oxathianes are known. For example, the Fe(III) catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones has been employed to prepare cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity (>98:2). mdpi.com This demonstrates that metal catalysts can play a crucial role in controlling the stereochemistry of substituents on the 1,4-oxathiane ring during its formation.

Catalysis can also be instrumental in reactions of related oxathiin systems. For instance, copper(I)-catalyzed C-H functionalization and cross-dehydrogenative C-S coupling reactions have been utilized in the synthesis of fused 1,4-oxathiin derivatives. rsc.org Such catalytic approaches could potentially be adapted for the functionalization of the this compound ring.

Rearrangement and Fragmentation Chemistry

This compound and its precursors can undergo a variety of rearrangement and fragmentation reactions, often driven by heat or the formation of reactive intermediates.

The 1,4-oxathiin ring system, a precursor to 1,4-oxathianes, can undergo a retro-Diels-Alder reaction under thermal conditions. This reaction involves the fragmentation of the six-membered ring into a diene and a dienophile. Specifically, 2-alkoxy substituted 1,4-oxathiin-S-oxides have been shown to undergo this type of fragmentation upon heating. mdpi.com The retro-Diels-Alder reaction is a concerted, pericyclic process that is the microscopic reverse of the Diels-Alder reaction. mdpi.com

This reactivity is significant as it provides a pathway for the decomposition of the oxathiin ring and the formation of smaller, reactive species. The specific fragments formed would depend on the substitution pattern of the oxathiin ring. For a hypothetical 2,6-dimethyl-1,4-oxathiin precursor, a retro-Diels-Alder reaction could potentially yield a substituted diene and a thioacrolein (B1219185) derivative.

The sulfur atom in this compound can be converted into a sulfonium (B1226848) ylide, a neutral dipolar molecule with a positively charged sulfur and a negatively charged adjacent carbon. wikipedia.org These ylides are reactive intermediates that can undergo various sigmatropic rearrangements. wikipedia.org

Two common ylide rearrangements are the acs.orgnih.gov-sigmatropic (Sommelet-Hauser) and the acs.orgnih.gov-sigmatropic (Stevens) rearrangements. wikipedia.org In the context of this compound, an ylide could be formed by deprotonation of a sulfonium salt derived from the oxathiane. The subsequent rearrangement would depend on the nature of the substituents on the sulfur and the adjacent carbon.

For instance, if an allylic group is attached to the sulfur atom, a acs.orgnih.gov-sigmatropic rearrangement is often favored. Studies on related sulfur heterocycles, such as 1H-1,4-thiazines, have shown that sulfonium ylides of these systems can undergo acs.orgnih.gov sigmatropic shifts. rsc.org This suggests that a similarly substituted 2,6-dimethyl-1,4-oxathianium ylide could rearrange to form a ring-expanded or ring-contracted product. The Stevens rearrangement, a acs.orgnih.gov-shift, is another possibility, often proceeding through a radical pair mechanism.

The formation and rearrangement of sulfur ylides are often mediated by carbenes or diazo compounds in the presence of a catalyst. acs.orgnih.govnih.gov These reactions provide a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Comparative Reactivity Studies with Related Heterocyclic Systems

The reactivity of this compound can be better understood by comparing it with other six-membered heterocyclic systems containing oxygen and/or sulfur atoms, such as 1,4-dioxane, 1,4-dithiane, and morpholine.

HeterocycleKey Reactivity FeaturesComparison with this compound
2,6-Dimethyl-1,4-dioxane The two oxygen atoms make the ring relatively inert to oxidation but susceptible to acid-catalyzed cleavage. The carbon atoms are not readily deprotonated.The presence of a sulfur atom in this compound provides a site for oxidation (to sulfoxide and sulfone) and ylide formation, making it more reactive than its dioxane analog.
2,6-Dimethyl-1,4-dithiane The two sulfur atoms make the ring prone to oxidation. The carbon atoms adjacent to sulfur are more acidic and can be deprotonated to form carbanions, which can act as nucleophiles (umpolung reactivity). nih.govThis compound is less acidic at the carbons adjacent to sulfur compared to its dithiane counterpart due to the higher electronegativity of the adjacent oxygen atom. However, the oxathiane still retains the potential for sulfur-centered reactions.
Morpholine (with methyl groups at 2 and 6) The secondary amine functionality is basic and nucleophilic, readily undergoing N-alkylation, N-acylation, and other reactions typical of secondary amines. The ring is generally stable.This compound lacks the basic nitrogen atom and therefore does not exhibit the amine-like reactivity of a substituted morpholine. The reactivity of the oxathiane is dominated by its sulfur atom. In terms of enamine formation for catalytic purposes, morpholine-derived enamines are known to be less reactive than those derived from pyrrolidine (B122466) or piperidine (B6355638) due to the electron-withdrawing effect of the oxygen atom. nih.gov

Structural and Electronic Effects in 1,4-Oxathiane-2,5-diones

While specific research on this compound-2,5-dione is limited, studies on analogous 1,4-oxathiane-2,6-diones provide valuable insights into the structural and electronic factors governing their reactivity. The presence of two carbonyl groups significantly influences the geometry and electron distribution of the 1,4-oxathiane ring.

Methyl-substituted 1,4-oxathiane-2,6-diones have been investigated for their polymerizability. These six-membered cyclic dimers are synthesized from glycolic or lactic acids and their corresponding thiol analogues. A key reaction of these compounds is anionic ring-opening polymerization, which is initiated by thiols and proceeds through the chemoselective cleavage of the thioester bond. The reactivity of these monomers towards polymerization is dependent on the ring strain, which is influenced by the position of the methyl substituents.

The general reactivity of the 1,4-oxathiane ring involves the sulfur atom, which can be oxidized to a sulfoxide and further to a sulfone. The ring can also undergo reactions such as chlorination and electrophilic fluorination. wikipedia.org The presence of the dione (B5365651) functionality, however, introduces alternative reaction pathways, primarily centered around the carbonyl groups and the adjacent thioester linkage. The sulfur atom's nucleophilic character plays a crucial role in the ring-opening reactions of these diones, leading to the formation of reactive intermediates that can engage with various molecular targets.

Reactivity Contrasts with 1,4-Dithiins and Benzoxathiins

The reactivity of this compound differs significantly from that of 1,4-dithiins and benzoxathiins due to the variation in the heteroatoms within the six-membered ring.

1,4-Dithiins: The 1,4-dithiin ring contains two sulfur atoms, which imparts distinct chemical properties compared to the oxygen- and sulfur-containing 1,4-oxathiane. While 1,4-dithiin is a nonplanar and flexible molecule, it is classified as nonaromatic. thieme-connect.de The presence of two sulfur atoms makes the ring susceptible to oxidation and other reactions typical of sulfides. In contrast to the 1,4-oxathiane ring, which has both an ether and a thioether linkage, the 1,4-dithiin ring's reactivity is dominated by the chemistry of the carbon-sulfur bonds.

Benzoxathiins: Benzoxathiins are benzo-fused derivatives of oxathiins. The fusion of a benzene (B151609) ring introduces aromaticity, which significantly alters the reactivity compared to the saturated 1,4-oxathiane ring. The 2,3-dihydrobenzoxathiine core has been a subject of interest in medicinal and pharmaceutical research. researchgate.net The reactivity of benzoxathiins involves both the heterocyclic portion and the aromatic ring. Electrophilic substitution reactions can occur on the benzene ring, while the heterocyclic part can undergo reactions typical of oxathiins, such as oxidation at the sulfur atom. The deliberate ring-opening of some aryl-substituted benzo derivatives of 2,3-dihydro-1,4-oxathiin-4,4-dioxides has been explored for its synthetic utility, revealing a reactive vinylic sulfone. mdpi.com

Differences in Reactivity with 1,3-Oxathiane (B1222684) Derivatives

The isomeric relationship between 1,4-oxathianes and 1,3-oxathianes leads to notable differences in their chemical reactivity, primarily due to the relative positions of the oxygen and sulfur atoms.

In the 1,3-oxathiane system, the oxygen and sulfur atoms are separated by a single carbon atom. This arrangement influences the stability and reactivity of the ring. For instance, computational studies on 1,3- and 1,4-oxathiane sulfones have shown that the 1,3-isomer is destabilized by approximately 11.2 kJ mol⁻¹ relative to the 1,4-isomer. This destabilization is attributed to electrostatic repulsion between the negative charges of the axial oxygen of the sulfone group and the ring oxygen atom. acs.org

The reactivity of 1,3-oxathianes often involves the C-2 position, which is flanked by both the oxygen and sulfur atoms. This position is readily lithiated, and the resulting carbanions are useful synthetic intermediates. acs.orgresearchgate.net In contrast, the reactivity of 1,4-oxathianes is more centered on the sulfur atom (position 4) and the adjacent methylene (B1212753) groups. While both systems can be used in asymmetric synthesis, the different substitution patterns and conformational preferences lead to distinct stereochemical outcomes in their reactions. semanticscholar.org

The following table summarizes the key reactivity differences discussed:

FeatureThis compound (Inferred)1,4-DithiinsBenzoxathiins1,3-Oxathiane Derivatives
Key Reactive Site(s) Sulfur atom, carbons adjacent to oxygen and sulfurSulfur atoms, C=C bondsSulfur atom, aromatic ringC-2 position, sulfur atom
Driving Force for Reactivity Ring strain, nucleophilicity of sulfurSulfide chemistryAromaticity, sulfide chemistryAcidity of C-2 protons, stereoelectronic effects
Common Reactions Oxidation, ring-openingOxidation, electrophilic additionElectrophilic aromatic substitution, oxidationLithiation at C-2, nucleophilic addition
Stability Generally stableThermally stableStabilized by aromatic ringCan be destabilized by heteroatom interactions (e.g., in sulfones)

Environmental Fate and Degradation Studies of 2,6 Dimethyl 1,4 Oxathiane

Photodegradation Processes and Quantum Yield Determination

No studies were identified that investigate the photodegradation of 2,6-Dimethyl-1,4-oxathiane in any environmental matrix (air, water, or soil). Consequently, there is no available data on its photolytic half-life, the identity of its transformation products upon exposure to sunlight, or its quantum yield. Research in this area is required to understand the potential for this compound to be degraded by natural light processes in the environment.

Biodegradation Pathways and Microbial Metabolism

Information regarding the biodegradation of this compound is not available in the current body of scientific literature. The potential for microorganisms to use this compound as a substrate for growth or to transform it via co-metabolism has not been reported.

Identification of Microbial Degrading Species

There are no published studies that have isolated or identified any specific microbial species or consortia capable of degrading this compound. Therefore, it is unknown whether bacteria, fungi, or other microorganisms can contribute to its natural attenuation in the environment.

Characterization of Biodegradation Metabolites

As no biodegradation studies have been conducted, there is no information on the potential metabolites that could be formed from the microbial transformation of this compound. The identification of such metabolites would be a critical step in assessing the environmental impact of this compound.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

No research has been published on the application of Advanced Oxidation Processes (AOPs) for the remediation of this compound. Studies investigating the efficacy of treatments such as ozonation, Fenton processes, or UV/H2O2 for the degradation of this compound in contaminated water or soil are needed to evaluate potential remediation strategies.

Sorption and Leaching Behavior in Soil and Aquatic Systems

There is a lack of data on the sorption and leaching characteristics of this compound. Key soil interaction parameters such as the soil organic carbon-water partitioning coefficient (Koc) have not been determined. This information is essential for predicting the mobility of the compound in terrestrial and aquatic environments and its potential to contaminate groundwater.

Analytical Methodologies for Environmental Trace Analysis

While general analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are often used for the trace analysis of organic compounds in environmental samples, no specific methods have been published for the detection and quantification of this compound. eurofins.com The development of validated analytical methods is a prerequisite for conducting any studies on its environmental occurrence and fate.

Due to the absence of specific research data for this compound, no data tables can be generated at this time. The information presented underscores the need for future research to fill these knowledge gaps and to properly assess the environmental behavior and potential risks associated with this compound.

Chromatographic Separation and Quantification Techniques

The accurate detection and quantification of this compound and its potential degradation products in environmental samples rely heavily on advanced chromatographic techniques. These methods are essential for separating the target analyte from complex matrices and providing precise measurements of its concentration. The choice of technique is primarily dictated by the physicochemical properties of the compounds of interest, such as volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound. In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The application of GC-MS is well-established for the analysis of related sulfur-containing heterocyclic compounds in various matrices. For instance, a stable isotope dilution assay using headspace-solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully developed to quantify cis-2-methyl-4-propyl-1,3-oxathiane in wine. nih.gov This demonstrates the technique's high sensitivity and specificity. Similarly, GC equipped with a flame photometric detector (FPD) has been used for the analysis of sulfur mustard degradation products, including 1,4-oxathiane (B103149), in soil and concrete samples. osti.gov

For the analysis of this compound, a typical GC-MS method would involve a fused silica column, such as one with a Crossbond® trifluoropropylmethyl polysiloxane bonded phase. osti.gov The oven temperature would be programmed to ramp up gradually to ensure the effective separation of the analyte from other volatile compounds in the sample. osti.gov

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

ParameterTypical SettingPurpose
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium (99.999%)Inert gas to carry the sample through the column. phytojournal.com
Flow Rate 1 mL/minControls the speed of the sample through the column, affecting separation. phytojournal.com
Column Type HP-5MS (30 m x 0.25 mm, 0.25 µm film)A common non-polar column suitable for a wide range of volatile compounds.
Oven Program Initial 50°C, ramp at 5°C/min to 200°CSeparates compounds based on their boiling points. osti.gov
MS Ionization Mode Electron Ionization (EI) at 70eVStandard ionization method that creates reproducible fragmentation patterns for library matching. phytojournal.com
Mass Range m/z 40-400Scans for a wide range of possible fragment ions.
Detector Mass Spectrometer (e.g., Time-of-Flight)Identifies and quantifies compounds based on their mass spectra. mdpi.com

The identification of this compound would be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint, allowing for definitive identification. phytojournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While GC-MS is ideal for volatile parent compounds like this compound, its environmental degradation can lead to the formation of more polar, less volatile, and non-volatile species. These degradation products, which may include sulfoxides, sulfones, or ring-cleavage products, are often not amenable to GC analysis without derivatization. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the premier techniques for analyzing such compounds in aqueous samples. nih.govopcw.org

LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. nih.gov This technique is particularly effective for polar and non-volatile substances. Following separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion, providing crucial molecular weight information. nih.gov

The power of LC-MS/MS lies in its ability to characterize unknown degradation products. nih.gov By selecting the molecular ion of a potential metabolite and subjecting it to fragmentation, a unique fragmentation pattern can be obtained, which helps in elucidating the chemical structure. nih.govnih.gov This approach has been widely used to identify and characterize the degradation products of various organic compounds under different stress conditions. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Non-Volatile Species Analysis

ParameterTypical SettingPurpose
Column Type C18 (e.g., 250 mm x 4.6 mm, 5 µm)A reverse-phase column that is effective for separating polar to moderately non-polar compounds. nih.gov
Mobile Phase Gradient of Acetonitrile and Ammonium Acetate bufferThe changing solvent composition allows for the elution of compounds with a wide range of polarities. researchgate.net
Flow Rate 0.8 mL/minStandard flow rate for analytical scale HPLC.
Column Temperature 25 °CMaintained to ensure reproducible retention times. researchgate.net
Ionization Source Electrospray Ionization (ESI), Positive ModeA soft ionization technique suitable for polar, non-volatile compounds, often run in positive mode to form [M+H]⁺ ions. nih.gov
MS Analyzer Time-of-Flight (TOF) or Triple Quadrupole (QqQ)TOF provides high-resolution mass accuracy for formula determination, while QqQ is excellent for quantification. nih.gov
Analysis Mode Full Scan and Product Ion ScanFull scan detects all ions within a mass range, while product ion scan fragments a specific parent ion for structural elucidation. nih.gov

The use of LC-MS could significantly enhance on-site analysis capabilities for the degradation products of this compound, which cannot be analyzed by GC-MS. opcw.org

Advanced Sample Preparation and Extraction Methods for Complex Matrices

The analysis of this compound in complex environmental matrices such as soil, water, or sediment requires robust sample preparation and extraction methods. The goal of these procedures is to isolate and concentrate the target analyte from interfering matrix components before chromatographic analysis. uva.nl The choice of method depends on the analyte's properties and the nature of the sample matrix. uva.nl

Standard approaches often involve laborious processes like solid-liquid extraction (SLE) and liquid-liquid extraction (LLE). uva.nl However, modern techniques aim to improve efficiency, reduce solvent consumption, and minimize manual labor.

One such advanced method is Headspace-Solid-Phase Microextraction (HS-SPME) . This technique is particularly useful for volatile compounds in liquid or solid samples. nih.gov A fused silica fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. HS-SPME was successfully used in the quantification of 2-methyl-4-propyl-1,3-oxathiane in wine, demonstrating its applicability for related compounds. nih.gov

For aqueous samples containing less volatile or non-volatile degradation products, Solid-Phase Extraction (SPE) is a common and effective technique. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest. Interfering components are washed away, and the analytes are then eluted with a small volume of an appropriate solvent.

Another promising procedure involves the absorption of aqueous samples onto sorbent tubes (e.g., Tenax), which can then be analyzed by Thermal Desorption (TD) coupled with GC-MS. opcw.org This method is being developed as a faster alternative for on-site analysis, shortening sample preparation time significantly. opcw.org

Table 3: Comparison of Advanced Sample Preparation Techniques

TechniquePrincipleTarget AnalytesAdvantages
HS-SPME Equilibrium partitioning of volatile analytes from the sample headspace onto a coated fiber. nih.govVolatile (e.g., this compound)Solvent-free, simple, sensitive, easily automated. nih.gov
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent from a liquid sample, followed by elution.Non-volatile, polar (degradation products)High concentration factors, clean extracts, reduced solvent use compared to LLE.
Thermal Desorption (TD) Analytes are trapped on a sorbent tube and then thermally desorbed directly into the GC-MS. opcw.orgVolatile to semi-volatileHigh sensitivity, solvent-free injection, suitable for air and water samples. opcw.org
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperatures and pressures. osti.govBroad range of analytes from solid matricesFast, efficient, requires less solvent than traditional methods. osti.gov

These advanced preparation methods are crucial for obtaining high-quality data in environmental fate studies, enabling the reliable detection of this compound and its transformation products even at trace levels in challenging matrices.

Applications of 2,6 Dimethyl 1,4 Oxathiane in Materials Science and Catalysis

Monomer Applications in Polymer Science

The 1,4-oxathiane (B103149) ring system is a candidate for the synthesis of novel polymers through ring-opening polymerization (ROP), a process that can yield materials with tailored properties, including biodegradability.

Ring-opening polymerization is a key method for producing biodegradable polymers from cyclic monomers. While direct studies on the ROP of 2,6-dimethyl-1,4-oxathiane are not extensively documented, research on analogous compounds demonstrates the viability of this approach for the oxathiane family. For instance, the ring-opening polymerization of related monomers such as 1,4-oxathian-2-one (B8659966) has been investigated. researchgate.net

More specifically, extensive research has been conducted on the topochemical ring-opening polymerization (topoROP) of an enantiopure oxathianethione (OTT), a closely related sulfur-containing cyclic compound. researchgate.netnih.gov In this process, single crystals of the monomer spontaneously convert into the corresponding polymer (POTT) in a quantitative and stereospecific manner. acs.orgnih.gov This solid-state transformation yields highly crystalline, high molecular weight polymers with a well-defined helical structure. nih.govacs.org The mechanism is believed to be a concerted nucleophilic substitution that proceeds without radical intermediates. nih.govnih.gov

Kinetic studies on the polymerization of oxathianethione show that the reaction rate increases with temperature, though this can lead to polymers with lower molecular weight and reduced crystallinity. acs.orgnih.gov The resulting sulfur-containing polymers are considered to have potential applications in degradable materials, given their ability to be depolymerized back to a monomeric unit. acs.org This body of research strongly suggests that this compound could serve as a monomer for ROP, potentially leading to novel sulfur-containing polymers with unique thermal and degradation properties influenced by the methyl substituents.

Table 1: Polymerization of Oxathianethione (OTT) under Different Conditions This table presents data from research on a related compound to illustrate the principles of ring-opening polymerization for this class of heterocycles.

Temperature (°C)TimeConversion (%)Number-Average Molecular Weight (Mn, kg/mol)Reference
8030 min>95144 acs.orgnih.gov
60120 min>95224 acs.orgnih.gov
406 h95289 acs.org
Room Temp.96 h>95401 acs.orgnih.gov

The mechanical properties of a polymer are directly influenced by its molecular structure, including the monomer units, stereochemistry, and crystallinity. For a hypothetical polymer derived from this compound, the two methyl groups on the ring would be expected to play a significant role in determining its material characteristics.

The presence of these substituents would increase the steric bulk along the polymer backbone compared to an unsubstituted poly(1,4-oxathiane). This can restrict chain mobility and rotation, which typically leads to an increase in the glass transition temperature (Tg). Furthermore, the stereochemistry of the methyl groups (cis or trans isomers of the monomer) would lead to different polymer microstructures (isotactic, syndiotactic, or atactic), which would profoundly affect the polymer's ability to crystallize. A stereoregular polymer is more likely to be semi-crystalline, potentially offering higher tensile strength and stiffness, whereas an atactic polymer would be amorphous, likely resulting in a more flexible material. The inclusion of both ether and thioether linkages in the backbone would also influence properties like solvent resistance and thermal stability. However, without experimental data, these effects remain theoretical projections based on established principles of polymer science.

Role as Ligands in Organometallic Catalysis

The this compound molecule possesses two potential donor sites for coordination to a metal center: the sulfur atom and the oxygen atom, both of which have lone pairs of electrons. In organometallic chemistry, thioethers are generally considered soft ligands that form stable bonds with soft, later transition metals (e.g., palladium, platinum, silver, gold). Ethers are harder ligands and bind less strongly to these metals.

Therefore, it is most likely that this compound would coordinate to a metal center through its sulfur atom in a monodentate fashion. The chair-like conformation of the six-membered ring would make it difficult for the molecule to act as a chelating ligand to a single metal center, as the 1,4-disposition of the donor atoms is too distant. However, it could potentially act as a bridging ligand, linking two different metal centers. The steric hindrance from the two methyl groups adjacent to the donor atoms could also influence its binding affinity and the stability of the resulting metal complex. While the fundamental characteristics of the molecule suggest potential as a ligand, its specific application in organometallic catalysis is not a well-documented field of study.

Building Block for Complex Heterocyclic Compounds and Specialty Chemicals

Six-membered heterocycles containing both oxygen and sulfur are valuable synthons in organic chemistry. nih.gov The 1,4-oxathiane framework can be chemically modified in various ways to serve as a precursor for more complex molecular architectures. nih.gov

Key transformations of the 1,4-oxathiane ring system include the oxidation of the sulfur atom. The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. These transformations dramatically alter the electronic properties and reactivity of the ring, opening up new synthetic pathways. For example, the resulting sulfones can be used in reactions that are not accessible with the parent thioether. Additionally, the 1,4-oxathiane ring can be a precursor to other heterocyclic systems through ring-expansion or ring-transformation reactions. researchgate.net While the general utility of the 1,4-oxathiane and 1,4-oxathiin (B13834599) cores as building blocks for bioactive molecules like fungicides is known nih.govresearchgate.net, specific synthetic applications starting from this compound are not widely reported in the literature. The presence of the methyl groups provides specific reactive sites and stereochemical control that could be exploited in the targeted synthesis of complex, chiral molecules.

Q & A

Q. Table 1: Comparison of Predicted Synthetic Routes

MethodConditionsPredicted YieldMajor Side Reactions
A1H₂SO₄, 50°C65–70%Hydration of carbonyl intermediates
B1Na₂S, DMF75–80%Thiolate overoxidation

How can spectroscopic techniques distinguish this compound from structurally similar oxathianes?

Methodological Answer:
Combined spectroscopic analysis is critical for unambiguous identification:

  • ¹H/¹³C NMR : The methyl groups at positions 2 and 6 produce distinct singlet peaks (δ 1.3–1.5 ppm for ¹H; δ 20–25 ppm for ¹³C). Ring protons exhibit splitting patterns due to restricted rotation .
  • IR Spectroscopy : The C-O-C stretching vibration (~1,100 cm⁻¹) and absence of carbonyl peaks (if present in analogs like 1,4-oxathiane-2,6-dione) confirm the structure .
  • Mass Spectrometry : Molecular ion peaks at m/z 132.14 (calculated for C₆H₁₂OS) and fragmentation patterns (e.g., loss of CH₃ groups) validate purity .

What computational strategies are effective for modeling the electrochemical behavior of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations can predict oxidation potentials and redox mechanisms:

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure. Include solvent effects (e.g., PCM for acetonitrile) .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to estimate electron-transfer kinetics. For 2,6-dimethyl derivatives, steric effects from methyl groups may lower oxidation potentials .
  • Validation : Compare computed results with cyclic voltammetry data (e.g., scan rates 50–200 mV/s) to assess accuracy.

Q. Table 2: Key DFT Parameters for Oxidation Potential Prediction

ParameterValue
Basis Set6-31G(d,p)
Solvent ModelPCM (CH₃CN)
ΔG (kJ/mol)–120 to –150 (oxidation)

How can this compound be functionalized for use in anion-exchange membranes (AEMs)?

Methodological Answer:
Functionalization typically involves bromination followed by quaternary amination:

Bromination : React with N-bromosuccinimide (NBS) under UV light to introduce bromine at reactive positions .

Quaternization : Treat with trimethylamine or DMEA (dimethylethanolamine) to form cationic sites.

Membrane Casting : Dissolve the functionalized polymer (e.g., poly(2,6-dimethyl-1,4-phenylene oxide)) in chloroform and cast onto glass plates .
Key Metrics :

  • Ion-exchange capacity (IEC): Target 1.5–2.0 meq/g.
  • Thermal stability: TGA should show decomposition >200°C.

How should researchers resolve contradictions in kinetic data for this compound reactions?

Methodological Answer:
Contradictions may arise from solvent effects, impurity interference, or measurement techniques. To address this:

  • Replicate Experiments : Conduct triplicate runs under identical conditions (e.g., 24.6°C, 35.4°C, 44.9°C) to assess reproducibility .
  • Statistical Analysis : Apply Shapiro-Wilk tests for normality and ANOVA to identify outliers .
  • Advanced Instrumentation : Use stopped-flow NMR or microfluidic reactors to capture transient intermediates .

What are the challenges in integrating this compound into photodynamic therapy (PDT) agents?

Methodological Answer:
While not directly studied, analog-based strategies suggest:

  • Photosensitizer Design : Conjugate with porphyrins or phthalocyanines via sulfur bridges. Monitor singlet oxygen (¹O₂) yield using UV-vis spectroscopy .
  • Solubility Optimization : Use PEGylation or liposomal encapsulation to enhance bioavailability.
  • In Vitro Testing : Validate efficacy in cancer cell lines (e.g., MCF-7) under controlled light exposure (λ = 650 nm) .

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